Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Description
Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carboxylate protecting group at position 3 and a phenyl substituent at position 4 of the pyrrolidine ring. Pyrrolidine-based compounds are widely employed in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. The phenyl group enhances lipophilicity, which may influence bioavailability and binding affinity in biological systems.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKLLLMGZOWOCC-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Reagent: Tert-butyl chloroformate
Base: Triethylamine or pyridine
Solvent: Dichloromethane or tetrahydrofuran
Reaction Conditions: Anhydrous, room temperature to 0°C
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and inferred properties between Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate and related compounds:
Stereochemical and Reactivity Comparisons
- Stereochemistry : The (3S,4R) configuration in the target compound contrasts with the (3S,4S) diastereomer in , which may lead to divergent biological activities or crystallization behaviors. For example, fluorinated analogs like those in and show stereospecific reactivity in Suzuki coupling or amidation reactions.
- Electron Effects : The phenyl group in the target compound provides electron-donating resonance effects, whereas trifluoromethyl (CF₃) in and fluoro (F) in are electron-withdrawing. This difference impacts ring electronics, altering nucleophilic/electrophilic sites in further derivatization.
- Solubility : Hydroxyl (OH) and bis(hydroxymethyl) groups () improve aqueous solubility via hydrogen bonding, whereas the phenyl group in the target compound reduces solubility, making it more suitable for lipid-based formulations.
Biological Activity
Tert-butyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, a compound with a significant structural framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyrrolidine ring structure, which is known for its versatility in biological applications. The IUPAC name is This compound , and it possesses a molecular weight of approximately 285.73 g/mol .
Research indicates that this compound may exhibit inhibitory effects on certain enzymes that are crucial in various biological pathways. For instance, it has been studied for its potential as an acetylcholinesterase inhibitor , which can be beneficial in treating conditions like Alzheimer’s disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
In Vitro Studies
In vitro studies have shown that this compound can significantly impact cell viability and proliferation. For instance, it was observed to reduce oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides, indicating a protective effect against neurodegeneration .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a model of oxidative stress induced by scopolamine. The compound demonstrated a reduction in malondialdehyde (MDA) levels, suggesting its role in mitigating oxidative damage .
- Antimicrobial Activity : Preliminary investigations have suggested potential antimicrobial properties of the compound. It was tested against various bacterial strains and exhibited moderate inhibitory effects, although further studies are needed to elucidate the specific mechanisms involved .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Reaction Type | Catalysts/Solvents | Temperature | Yield | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Tributylphosphine | RT | 42–69% | |
| Deformylative Phosphonylation | DMAP, EtN | 0–20°C | 42% |
How can researchers confirm the stereochemical configuration of this compound?
Answer:
- X-ray crystallography : Single-crystal analysis (e.g., Acta Crystallographica reports) provides unambiguous stereochemical assignment, as demonstrated for similar tert-butyl pyrrolidine carboxylates .
- NMR spectroscopy : - and -NMR coupling constants (e.g., -values for vicinal protons) and NOE experiments differentiate diastereomers .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for stereoisomers .
Advanced Research Questions
What strategies address low yields in the phosphonylation of tert-butyl pyrrolidine intermediates?
Answer:
Low yields in reactions like deformylative phosphonylation (e.g., 42% for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate ) often stem from competing side reactions. Mitigation approaches include:
- Temperature control : Maintaining reactions at 0°C to suppress decomposition .
- Catalyst optimization : Screening phosphine ligands (e.g., tributylphosphine vs. triphenylphosphine) to enhance regioselectivity .
- In-situ monitoring : Using NMR to track reaction progress and isolate intermediates .
How can computational tools predict the reactivity of this compound in drug discovery contexts?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using SMILES strings (e.g.,
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC(=C3)Cl) to assess binding affinity . - ADMET prediction : Use PubChem-derived descriptors (e.g., logP, polar surface area) to evaluate pharmacokinetic properties .
- Reactivity profiling : DFT calculations identify electrophilic/nucleophilic sites for derivatization .
How should researchers resolve contradictions in reported spectroscopic data for tert-butyl pyrrolidine derivatives?
Answer:
Discrepancies in NMR or mass spectrometry data (e.g., conflicting -NMR shifts) may arise from solvent effects, impurities, or tautomerism. Best practices include:
- Standardized reporting : Use deuterated solvents (CDCl, DMSO-d) and internal standards (TMS) .
- Cross-validation : Compare data with structurally analogous compounds (e.g., tert-butyl 4-cyclopropyltriazole-piperidine carboxylates ).
- High-resolution MS : Confirm molecular formulas via HRMS to rule out isobaric interferences .
Methodological Considerations
What safety protocols are critical when handling tert-butyl-protected pyrrolidine intermediates?
Answer:
While this compound is not classified as hazardous (similar to tert-butyl carbamates ), researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
